molecular formula C8H6BrNS2 B1289472 6-Bromo-2-(methylthio)benzo[d]thiazole CAS No. 474966-97-7

6-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No. B1289472
M. Wt: 260.2 g/mol
InChI Key: HTHXCBXPHYBLOQ-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

To the solution of 2-(methylthio)-1,3-benzothiazole (5.00 g, 27.58 mmol) in CHCl3 (85 mL) in a NaCl-ice water bath, bromine (4.24 mL, 82.8 mmol) was slowly added dropwise, followed by acetic acid (30 mL). The mixture was stirred at rt overnight. The white solid was filtered and then dissolved in EtOAc (200 mL). Saturated, aqueous Na2CO3 (200 mL) was added and the organic layer was separated, dried over MgSO4 and concentrated to dryness. Desired product (5.0 g, 70%) was obtained. 1H NMR (400 MHz, DMSO-d6) δ8.30 (s, 1H), 7.76 (d, 1H), 7.59 (d, 1H), 2.79 (s, 3H); LC-MS m/z [M+H]+ 260.2 & 262.1, RT 3.65 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[Br:12]Br.C(O)(=O)C>C(Cl)(Cl)Cl>[Br:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:3]([S:2][CH3:1])[S:4][C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC=C2
Name
Quantity
4.24 mL
Type
reactant
Smiles
BrBr
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (200 mL)
ADDITION
Type
ADDITION
Details
Saturated, aqueous Na2CO3 (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.